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Compound of Interest

Compound Name: Ethyl Caffeate

Cat. No.: B086002

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
ethyl caffeate, a naturally occurring phenolic compound with significant interest in
pharmaceutical and nutraceutical research. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized
experimental protocols for data acquisition.

Data Presentation

The spectroscopic data for ethyl caffeate is summarized in the tables below for clear and easy
reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Spectroscopic Data for Ethyl Caffeate

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b086002?utm_src=pdf-interest
https://www.benchchem.com/product/b086002?utm_src=pdf-body
https://www.benchchem.com/product/b086002?utm_src=pdf-body
https://www.benchchem.com/product/b086002?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Coupling

Shift (3) Multiplicity Constant Assignment  Solvent Reference
ppm (J) Hz

7.55 d 16.2 H-7 DMSO-ds [1]
7.47 d 16.0 H-7 DMSO-dse [2]
7.18 d 15 H-2 DMSO-ds [1]
7.05 dd 84,15 H-6 DMSO-de [1]
7.05 s - H-2 DMSO-ds [2]
6.98 d 7.7 H-6 DMSO-ds [2]
6.88 d 8.4 H-5 DMSO-ds [1]
6.76 d 7.7 H-5 DMSO-ds [2]
6.29 d 15.6 H-8 DMSO-ds [1]
6.24 d 16.0 H-8 DMSO-dse [2]
4.18 q 7.2 -OCH2CHs DMSO-ds [1]
4.16 q 7.05 H-10 ((OCHz) DMSO-ds [2]
1.26 t 7.2 -OCH2CHs DMSO-ds [1]
1.25 t 7.05 H-11 (-CHs) DMSO-ds 2]
7.53 d 15.9 H-a Methanol-da [3]
7.03 dd 1.9 H-6' Methanol-da4 [3]
6.94 dd 8.3,1.9 H-5' Methanol-da4 [3]
6.78 d 8.3 H-2' Methanol-da [3]
6.25 d 15.9 H-B Methanol-da4 [3]
4.21 q 7.1 -OCH2CHs Methanol-da4 [3]
1.31 t 7.1 -OCH2CHs Methanol-ds  [3]
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Table 2: 13C NMR Spectroscopic Data for Ethyl Caffeate
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Chemical Shift (3)

Assignment Solvent Reference

PpmM

167.4 C-9 (C=0) DMSO-ds [1]
148.7 C-4 DMSO-ds [1]
146.2 C-7 DMSO-ds [1]
145.5 c-3 DMSO-ds [1]
127.5 c-1 DMSO-de [1]
122.4 C-6 DMSO-ds [1]
116.3 C-5 DMSO-ds [1]
115.6 c-8 DMSO-ds [1]
115.2 C-2 DMSO-ds [1]
60.5 -OCH2CHs DMSO-ds [1]
14.6 -OCH2CHs DMSO-ds [1]
168.0 C-9 (C=0) DMSO-ds 2]
149.2 C-4 DMSO-de [2]
146.2 c-3 DMSO-ds 2]
145.7 c-7 DMSO-ds [2]
126.0 c-1 DMSO-ds [2]
121.8 C-6 DMSO-ds 2]
116.1 C-5 DMSO-ds [2]
115.2 C-2 DMSO-ds [2]
114.5 C-8 DMSO-ds 2]
60.2 C-10 (-OCHz) DMSO-ds 2]
15.2 C-11 (-CHs) DMSO-ds [2]
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Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for Ethyl Caffeate

Wavenumber . .
Assignment Technique Reference

(cm™)
O-H stretching

3448 , KBr [4]
(phenolic)

3375 O-H stretching KBr [5]
C-H stretching

2953-2890 _ _ KBr [5]
(aliphatic)

1673 C=0 stretching (ester)  KBr [4]

C=0 stretching
1679 _ KBr [5]
(conjugated)

C=C stretching
1640 KBr [5]
(alkene)

C=C stretching
1595 _ KBr [4]
(aromatic)

C=C stretching
1589 ) KBr [5]
(aromatic)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Ethyl Caffeate
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m/z (rel. intensity

%) Assignment lonization Method Reference
208 (80) M]* EI-MS [4]
180 (20) [M - C2Ha]* EI-MS [4]
163 (100) [M - OC2Hs]* EI-MS [4]
207.1 [M-H]~ ESI-MS [2]
415.1 [2M-H]- ESI-MS [2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Accurately weigh 5-25 mg of ethyl caffeate for *H NMR or 50-100 mg for 3C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-de,
Methanol-ds) in a clean, dry vial.

o Filter the solution through a pipette with a small cotton or glass wool plug into a standard 5
mm NMR tube to remove any particulate matter.

o Cap the NMR tube securely.
* 'H NMR Spectroscopy:

o Instrument: Varian Unity Plus 400 spectrometer (or equivalent).

[¢]

Solvent; DMSO-des or Methanol-da.

o

Frequency: 400 MHz.

o

Pulse Program: Standard single-pulse experiment.
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o Data Acquisition: Acquire the free induction decay (FID) with an appropriate number of
scans to achieve a good signal-to-noise ratio.

o Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline
correction. Calibrate the chemical shifts relative to the residual solvent peak.

e 13C NMR Spectroscopy:
o Instrument: Varian Unity Plus 400 spectrometer (or equivalent).
o Solvent: DMSO-de.
o Frequency: 100 MHz or 125 MHz.[1]
o Pulse Program: Standard single-pulse experiment with proton decoupling.

o Data Acquisition: Acquire the FID with a sufficient number of scans to obtain a good signal-
to-noise ratio.

o Data Processing: Apply a Fourier transform, phase correction, and baseline correction.
Reference the chemical shifts to the solvent peak.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of ethyl caffeate with approximately 100-200 mg of dry, spectroscopic grade
potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder
IS obtained.

o Transfer the powder to a pellet die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

o Data Acquisition:

o Instrument: Perkin-Elmer 983G spectrophotometer or Bruker Tensor 27 FT-IR.[4][6]
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o Technique: KBr pellet transmission.

o Procedure:
» Obtain a background spectrum of the empty sample compartment.
» Place the KBr pellet containing the sample in the sample holder.

» Acquire the IR spectrum, typically in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

e Sample Preparation (Electron lonization - MS):
o Ensure the ethyl caffeate sample is pure and dry.
o For a direct insertion probe, place a small amount of the solid sample into a sample cup.

o Data Acquisition:

[e]

Instrument: JEOL JMS-HX 300 mass spectrometer (or equivalent).[4]
o lonization Method: Electron lonization (El).

o Sample Introduction: Direct inlet probe.

o Procedure:

= Insert the probe into the ion source.

» Heat the probe to volatilize the sample.

» Bombard the gaseous sample molecules with a beam of electrons (typically 70 eV) to
induce ionization and fragmentation.

» Scan the desired mass range to detect the resulting ions.

Visualization of Key Concepts
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The following diagrams illustrate the chemical structure of ethyl caffeate and a general
workflow for its spectroscopic analysis.

Spectroscopic Techniques Data Analysis

Mass Spectrum
Structural ‘;lucidation
g IR Spectrum @t@
g NMR Spectra

»

Sample Preparation

Ethyl Caffeate Sample

\/

A4
(0]

Click to download full resolution via product page
Caption: General workflow for the spectroscopic analysis of Ethyl Caffeate.

Caption: Chemical structure of Ethyl Caffeate and its expected spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 6. NMR Sample Preparation [nmr.chem.umn.edu]

 To cite this document: BenchChem. [Spectroscopic Profile of Ethyl Caffeate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086002#spectroscopic-data-of-ethyl-caffeate-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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